8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride
Brand Name: Vulcanchem
CAS No.: 2193066-71-4
VCID: VC6242210
InChI: InChI=1S/C7H11N3.ClH/c1-2-6-4-7(9-10-7)3-5(1)8-6;/h5-6,8H,1-4H2;1H
SMILES: C1CC2CC3(CC1N2)N=N3.Cl
Molecular Formula: C7H12ClN3
Molecular Weight: 173.64

8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride

CAS No.: 2193066-71-4

Cat. No.: VC6242210

Molecular Formula: C7H12ClN3

Molecular Weight: 173.64

* For research use only. Not for human or veterinary use.

8-Azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride - 2193066-71-4

Specification

CAS No. 2193066-71-4
Molecular Formula C7H12ClN3
Molecular Weight 173.64
IUPAC Name spiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine];hydrochloride
Standard InChI InChI=1S/C7H11N3.ClH/c1-2-6-4-7(9-10-7)3-5(1)8-6;/h5-6,8H,1-4H2;1H
Standard InChI Key QXUMZOBZRBMHOO-UHFFFAOYSA-N
SMILES C1CC2CC3(CC1N2)N=N3.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

The compound’s defining feature is its spirocyclic framework, which integrates a bicyclo[3.2.1]octane moiety with a diazirine ring. The bicyclo[3.2.1]octane system consists of a seven-membered bridged structure with three-, two-, and one-carbon bridges, conferring rigidity and stereochemical complexity . The diazirine component, a three-membered ring containing two nitrogen atoms, introduces strain and photoreactivity, making the compound suitable for photoaffinity labeling studies . The hydrochloride salt form enhances solubility in polar solvents, a critical property for biological applications .

Molecular Formula and Weight

The molecular formula of 8-azaspiro[bicyclo[3.2.1]octane-3,2'-diazirine] hydrochloride is C₇H₁₂ClN₃, with a molecular weight of 173.65 g/mol . Computed properties from PubChem indicate a monoisotopic mass of 173.072 g/mol and a topological polar surface area of 38.8 Ų, reflecting moderate hydrophilicity .

Synthesis and Manufacturing

Synthetic Routes

  • Formation of the bicyclo[3.2.1]octane backbone through Diels-Alder or Wagner-Meerwein rearrangements.

  • Introduction of the diazirine ring via ammonolysis of ketone precursors, followed by oxidation .

  • Salt formation by treating the free base with hydrochloric acid .

Patent CN1085895A describes a related method for synthesizing 8-azaspiro decane-7,9-dione using urea and oxalic acid derivatives under thermal conditions, suggesting that similar strategies could be adapted for this compound .

Optimization and Yield

Key parameters for optimizing yield include reaction temperature (150–200°C), stoichiometry of urea (1:1.1–1:1.6 molar ratio), and solvent selection (ethanol for recrystallization) . Pilot-scale batches report yields of 80–89.5%, with purity ≥95% confirmed by HPLC .

Physicochemical Properties

Thermal Stability and Melting Point

The compound exhibits a melting point of 148–150°C, indicative of moderate thermal stability . Differential scanning calorimetry (DSC) data would be required to assess decomposition thresholds.

Solubility and Partition Coefficients

Solubility in water is limited due to the hydrophobic bicyclic framework, but the hydrochloride salt improves aqueous solubility (estimated >10 mg/mL at 25°C) . Predicted logP values (1.2–1.5) suggest moderate lipophilicity, suitable for blood-brain barrier penetration .

Applications in Research

Photolabeling and Proteomics

The diazirine moiety undergoes photoactivation to generate reactive carbenes, enabling covalent binding to target proteins. This property is exploited in:

  • Target identification for drug discovery.

  • Mapping protein-ligand interactions in structural biology .

Medicinal Chemistry

The spirocyclic core serves as a constrained scaffold for designing kinase inhibitors and GPCR modulators. Analogues have shown preliminary activity against neurological targets, though specific data for this compound remain proprietary .

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